4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid
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Overview
Description
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with an ethyl group and a sulfamoyl group attached to an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, which can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted benzenes. The sulfamoyl group can be introduced via sulfonation reactions, and the final step involves the coupling of the indazole derivative with the benzoic acid core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group on the indazole moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-carboxy-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid.
Reduction: 4-ethyl-3-[(1H-indazol-4-yl)amino]benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid ring.
Scientific Research Applications
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the sulfamoyl group can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-3-[(1H-indazol-4-yl)amino]benzoic acid: Similar structure but with an amino group instead of a sulfamoyl group.
4-carboxy-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]phenylacetic acid: Similar structure but with a phenylacetic acid core instead of a benzoic acid core.
Uniqueness
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indazole and sulfamoyl groups allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAZIYIQAIENIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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